molecular formula C9H16MgO5 B1612336 Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate CAS No. 35227-78-2

Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate

Cat. No. B1612336
CAS RN: 35227-78-2
M. Wt: 228.53 g/mol
InChI Key: ASJBABVMIMZMAI-UHFFFAOYSA-M
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Description

Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate, also known as magnesium acetylacetonate, is a coordination compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. Magnesium acetylacetonate is commonly used as a catalyst, a drying agent, and a stabilizer in various chemical reactions.

Mechanism of Action

The mechanism of action of Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate acetylacetonate is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can coordinate with the reactants and facilitate the reaction. It can also act as a chelating agent, which can stabilize the intermediate species and prevent unwanted side reactions.
Biochemical and Physiological Effects
Magnesium acetylacetonate has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. It can also enhance the immune system and reduce inflammation. In addition, Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate acetylacetonate has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate acetylacetonate in lab experiments is its high stability and low toxicity. It is also relatively easy to handle and can be stored for long periods of time without degradation. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous reactions. It is also sensitive to air and moisture, which can affect its reactivity.

Future Directions

There are several future directions for the use of Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate acetylacetonate in scientific research. One area of interest is its application in the production of renewable energy sources such as solar cells and fuel cells. It can also be used as a catalyst in the synthesis of new materials with unique properties. In addition, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Conclusion
Magnesium acetylacetonate is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a catalyst, a drying agent, and a stabilizer in various chemical reactions. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and its potential future applications.

Scientific Research Applications

Magnesium acetylacetonate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions such as aldol condensation, Michael addition, and Diels-Alder reaction. It is also used as a drying agent in the preparation of air-sensitive compounds. In addition, Magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate acetylacetonate is used as a stabilizer in the production of polymers and plastics.

properties

IUPAC Name

magnesium;1,3-diethoxy-3-oxoprop-1-en-1-olate;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4.C2H5O.Mg/c1-3-10-6(8)5-7(9)11-4-2;1-2-3;/h5,8H,3-4H2,1-2H3;2H2,1H3;/q;-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJBABVMIMZMAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CCOC(=CC(=O)OCC)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16MgO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455855
Record name AGN-PC-0O7NWH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35227-78-2
Record name AGN-PC-0O7NWH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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